BenchChemオンラインストアへようこそ!

N-ethyl-2-hydroxy-2-phenylacetamide

P2X3 antagonist purinergic signaling pain research

As a pharmacological probe, N-ethyl-2-hydroxy-2-phenylacetamide (CAS 96392-42-6) provides unmatched reproducibility in P2X3 purinoceptor antagonism studies (EC50: 80 nM). Unlike primary or N-methyl mandelamide analogs, its N-ethyl substituent (XLogP3-AA = 0.9, TPSA = 49.3 Ų) ensures distinct membrane permeability and metabolic stability—preventing hydrolysis by mandelamide hydrolase (MAH). This eliminates uncontrolled variables in receptor binding and enzyme inhibition assays. Ideal as a negative control for dihydroorotase (IC50: 1.00E+6 nM). Procure exclusively for controlled, comparative SAR profiling. Strictly for research use.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 96392-42-6
Cat. No. B3176001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-hydroxy-2-phenylacetamide
CAS96392-42-6
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C(C1=CC=CC=C1)O
InChIInChI=1S/C10H13NO2/c1-2-11-10(13)9(12)8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3,(H,11,13)
InChIKeyHSXFVHLMNNGPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-hydroxy-2-phenylacetamide (CAS 96392-42-6): A Secondary Mandelamide for Specialized Procurement in Neuropharmacology and Enzyme Studies


N-ethyl-2-hydroxy-2-phenylacetamide (CAS 96392-42-6) is a synthetic organic compound belonging to the phenylacetamide class, specifically a secondary amide derivative of mandelic acid [1]. With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this achiral compound features a hydroxyl group and an N-ethyl amide substituent on a chiral center adjacent to a phenyl ring [1]. Unlike primary mandelamide (CAS 4410-31-5) or N-methyl analogs (CAS 65645-88-7), the N-ethyl substitution confers distinct physicochemical properties, including an XLogP3-AA value of 0.9 and a topological polar surface area of 49.3 Ų, which influence membrane permeability and target engagement profiles [1]. The compound has been evaluated in multiple biological assays, including dihydroorotase inhibition (IC50: 1.00E+6 nM) [2], P2X3 purinoceptor antagonism (EC50: 80 nM) [3], and norepinephrine transporter binding [4], establishing its utility as a pharmacological probe in neuropharmacology and enzyme mechanism studies.

Why N-Ethyl-2-hydroxy-2-phenylacetamide Cannot Be Replaced by Unsubstituted Mandelamide or N-Methyl Analogs in Pharmacological Assays


Within the phenylacetamide chemical series, N-substituent identity critically determines biological activity profiles and experimental reproducibility [1]. Primary mandelamide (CAS 4410-31-5) is a known substrate for mandelamide hydrolase (MAH) in Pseudomonas putida, whereas N-ethyl amides are not hydrolyzed due to steric hindrance at the MAH active site [2], establishing a fundamental metabolic stability difference that precludes functional interchangeability. N-substituted-2-phenylacetamide derivatives exhibit wide-ranging activities as analgesics, anticonvulsants, and cytostatic agents that vary substantially with substituent structure [1]. The N-ethyl analog (XLogP3-AA = 0.9, TPSA = 49.3 Ų) [3] presents distinct lipophilicity relative to the N-methyl analog (CAS 65645-88-7), affecting membrane permeability and target engagement. For procurement purposes, substituting with an uncharacterized phenylacetamide derivative introduces uncontrolled variables in receptor binding, enzyme inhibition, and pharmacokinetic behavior that cannot be corrected through concentration adjustment.

Quantitative Evidence Guide: N-Ethyl-2-hydroxy-2-phenylacetamide (CAS 96392-42-6) Differentiation by Assay Data


P2X3 Purinoceptor Antagonism: EC50 of 80 nM in Recombinant Rat Receptor Assay

N-ethyl-2-hydroxy-2-phenylacetamide demonstrates quantifiable antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 value of 80 nM [1]. This receptor is a validated target for chronic pain and inflammatory conditions. While direct comparator data for structurally analogous N-substituted mandelamides in the same assay system are not available in the public domain, this EC50 value establishes a reproducible potency baseline for the N-ethyl substituted compound that can be used to benchmark future analogs. Procurement of this specific N-ethyl variant is essential for maintaining consistency in structure-activity relationship (SAR) campaigns investigating the role of N-substituent identity on P2X3 antagonism.

P2X3 antagonist purinergic signaling pain research ion channel

Dihydroorotase Enzyme Inhibition: Weak Activity Confirms N-Ethyl Specificity Profile

In an enzymatic inhibition assay using dihydroorotase from mouse Ehrlich ascites cells, N-ethyl-2-hydroxy-2-phenylacetamide exhibited an IC50 value of 1.00E+6 nM (1 mM) [1]. This weak inhibitory activity, measured at pH 7.37 with 10 μM compound concentration, demonstrates that the N-ethyl substituted phenylacetamide scaffold has limited interaction with this pyrimidine biosynthesis enzyme. By contrast, certain hydroxamate-containing phenylacetamide derivatives have been reported as HIV-1 integrase inhibitors with substantially higher potency [2]. For procurement decisions, this negative data is valuable: researchers seeking dihydroorotase inhibitors should avoid this compound, while those requiring a control with minimal off-target activity at this enzyme can select it with confidence.

dihydroorotase pyrimidine biosynthesis enzyme inhibition Ehrlich ascites

Physicochemical Differentiation: XLogP3-AA and TPSA Values Distinguish N-Ethyl from Primary Mandelamide

N-ethyl-2-hydroxy-2-phenylacetamide possesses computed physicochemical properties that quantitatively differentiate it from primary mandelamide (CAS 4410-31-5) [1]. The N-ethyl substituted compound has an XLogP3-AA value of 0.9, a topological polar surface area (TPSA) of 49.3 Ų, and a hydrogen bond donor count of 2 [1]. In contrast, primary mandelamide (C8H9NO2, MW 151.16) lacks the ethyl substituent, resulting in lower lipophilicity and altered hydrogen bonding capacity [2]. Lipophilicity is a critical determinant of biological activity for N-substituted-2-phenylacetamide derivatives, as established by chromatographic retention studies [3]. The N-ethyl modification confers enhanced membrane permeability relative to the unsubstituted parent, while maintaining hydrogen bonding capacity that influences target recognition.

lipophilicity membrane permeability QSAR drug-likeness ADME

Validated Application Scenarios for N-Ethyl-2-hydroxy-2-phenylacetamide Based on Quantitative Evidence


P2X3 Purinoceptor Pharmacology Studies in Recombinant Expression Systems

N-ethyl-2-hydroxy-2-phenylacetamide is qualified for use as a P2X3 receptor antagonist probe in recombinant rat receptor assays expressed in Xenopus oocytes, with a measured EC50 of 80 nM at 10 μM [1]. This reproducible potency makes the compound suitable for electrophysiological characterization of purinergic signaling and for benchmarking novel P2X3 antagonists in pain and inflammation research. Procurement of this exact compound ensures consistency with published binding data and eliminates variability introduced by N-substituent differences.

Negative Control for Dihydroorotase Enzyme Inhibition Assays

Given its weak inhibitory activity (IC50 = 1.00E+6 nM at pH 7.37 in mouse Ehrlich ascites dihydroorotase assays) [2], N-ethyl-2-hydroxy-2-phenylacetamide serves as an appropriate negative control in pyrimidine biosynthesis enzyme studies. Researchers can procure this compound to establish baseline inhibition levels when evaluating more potent dihydroorotase inhibitors or when verifying assay specificity. This application is supported by quantitative binding data confirming minimal target engagement.

Structure-Activity Relationship (SAR) Campaigns Investigating N-Substituent Effects on Phenylacetamide Bioactivity

The compound is essential for SAR studies exploring how N-substituent identity (ethyl vs. methyl vs. unsubstituted) modulates biological activity across phenylacetamide derivatives [3]. The quantifiable physicochemical properties (XLogP3-AA = 0.9, TPSA = 49.3 Ų) and established P2X3 antagonism (EC50 = 80 nM) provide a defined baseline for evaluating how ethyl substitution affects potency, selectivity, and membrane permeability relative to N-methyl and primary mandelamide analogs [3][4]. Procurement of the N-ethyl variant specifically enables controlled, comparative pharmacological profiling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-ethyl-2-hydroxy-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.